molecular formula C10H8O2S B172727 Methyl benzo[b]thiophene-4-carboxylate CAS No. 100590-43-0

Methyl benzo[b]thiophene-4-carboxylate

Cat. No. B172727
CAS RN: 100590-43-0
M. Wt: 192.24 g/mol
InChI Key: LJEKEROHNAFUGD-UHFFFAOYSA-N
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Description

“Methyl benzo[b]thiophene-4-carboxylate” is a chemical compound . It is an aromatic organic compound with a molecular formula of C10H8O2S . The compound is part of the benzo[b]thiophene family, which are important constituents in various fields such as pharmaceutical drugs and material chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, has been a subject of research. A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . Another method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, MS, and 1H-NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using techniques like cyclic voltammetry (CV) and density functional theory (DFT) calculations . These techniques provide insights into the electrochemical properties of the compound .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its physical and chemical properties can be analyzed using techniques like 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the compound’s molecular weight, melting point, and other properties .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Methyl benzo[b]thiophene-4-carboxylate and its derivatives are critical in synthetic medicinal chemistry, displaying a wide spectrum of pharmacological properties. Notably, benzo[b]thiophene molecules have been synthesized in various forms, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, exhibiting potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010). Furthermore, these molecules have been reported to have applications in medicinal chemistry, such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities (Duc, 2020).

Material Chemistry and Organic Photovoltaics

In the field of material chemistry, this compound derivatives are employed as organic photoelectric materials and organic semiconductors. For instance, a synthesis method was developed for a novel inhibitor of hepatitis B, showcasing its potential as a bioactive molecule with nanomolar inhibitory activity against HBV, demonstrating its significance in the development of novel medicinal compounds (Ivachtchenko et al., 2019). Additionally, these compounds have been used in the creation of ternary organic solar cells, highlighting their role in the development of eco-friendly and efficient energy solutions (Kumari, Lee, & Yang, 2018).

Chemical Synthesis and Library Creation

The molecule also serves as a key intermediate in the creation of diverse libraries of drug-like compounds. One such example is the synthesis of a 72-membered benzo[b]thiophene library through iodocyclization and palladium-catalyzed coupling, reflecting the molecule's utility in generating a broad range of potentially medicinally relevant structures (Cho, Neuenswander, & Larock, 2010).

Luminescence Sensing and Environmental Monitoring

This compound derivatives have been utilized in the construction of metal-organic frameworks (MOFs) for environmental monitoring. These MOFs are capable of luminescent sensing, being highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Furthermore, they have been reported to effectively trap pollutants like 2,4-dichlorophenol, underlining their importance in environmental protection and monitoring (Zhao et al., 2017).

Safety and Hazards

“Methyl benzo[b]thiophene-4-carboxylate” is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 according to the GHS labelling . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

Thiophene-based analogs, including “Methyl benzo[b]thiophene-4-carboxylate”, have been a subject of interest for many scientists due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring these biological activities further and developing novel synthetic methods for these compounds .

properties

IUPAC Name

methyl 1-benzothiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-10(11)8-3-2-4-9-7(8)5-6-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEKEROHNAFUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CSC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541122
Record name Methyl 1-benzothiophene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100590-43-0
Record name Methyl 1-benzothiophene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-benzothiophene-4-carboxylate
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